molecular formula C12H11NO B1606606 5-Benzyl-3-pyridinol CAS No. 52196-90-4

5-Benzyl-3-pyridinol

Cat. No.: B1606606
CAS No.: 52196-90-4
M. Wt: 185.22 g/mol
InChI Key: BBQJCGXVQMUHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-3-pyridinol is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a benzyl group is attached to the fifth position and a hydroxyl group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyl-3-pyridinol can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-5-hydroxypyridine with benzyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium diacetate. The reaction is conducted in a solvent such as dimethyl sulfoxide at elevated temperatures (around 120°C) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-3-pyridinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of benzyl alcohol or benzyl amine derivatives.

    Substitution: Formation of various substituted pyridinol derivatives.

Scientific Research Applications

5-Benzyl-3-pyridinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-3-pyridinol involves its ability to act as an antioxidant. The hydroxyl group in the pyridinol ring can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This radical-trapping ability is enhanced by the presence of the benzyl group, which stabilizes the resulting aryloxyl radical .

Comparison with Similar Compounds

    3-Pyridinols: These compounds have similar antioxidant properties but differ in the position of the substituents on the pyridine ring.

    5-Pyrimidinols: These compounds also exhibit strong antioxidant activity and are used in similar applications.

Uniqueness: 5-Benzyl-3-pyridinol is unique due to the presence of both a benzyl group and a hydroxyl group on the pyridine ring. This combination enhances its antioxidant properties and makes it a valuable compound for various applications .

Properties

IUPAC Name

5-benzylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQJCGXVQMUHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200223
Record name 3-Pyridinol, 5-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52196-90-4
Record name 3-Pyridinol, 5-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinol, 5-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl-3-pyridinol
Reactant of Route 2
Reactant of Route 2
5-Benzyl-3-pyridinol
Reactant of Route 3
Reactant of Route 3
5-Benzyl-3-pyridinol
Reactant of Route 4
Reactant of Route 4
5-Benzyl-3-pyridinol
Reactant of Route 5
5-Benzyl-3-pyridinol
Reactant of Route 6
Reactant of Route 6
5-Benzyl-3-pyridinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.